3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Descripción

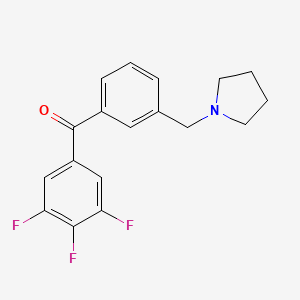

3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS: 898770-92-8) is a fluorinated benzophenone derivative featuring a pyrrolidinomethyl substituent at the 3' position of the aromatic ring. Its molecular formula is C₁₈H₁₆F₃NO, with a molecular weight of 313.3 g/mol . The compound is structurally characterized by:

- A benzophenone core with trifluorinated (3,4,5-trifluoro) substitution on one aromatic ring.

- A pyrrolidine (5-membered nitrogen-containing heterocycle) linked via a methylene group (-CH₂-) at the 3' position of the second aromatic ring.

This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for drug discovery, particularly in the development of kinase inhibitors and reactive oxygen species (ROS) modulators . Its trifluorinated aromatic system enhances metabolic stability and lipophilicity, while the pyrrolidine moiety contributes to solubility and hydrogen-bonding interactions with biological targets .

Propiedades

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNPVRVMDISADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643225 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-92-8 | |

| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Fluorine Atoms: The trifluoromethylation of the benzophenone core can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzophenone core. This can be done using pyrrolidine and a suitable base such as sodium hydride (NaH) under reflux conditions.

Industrial Production Methods

Industrial production of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone core, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Pyrrolidine, sodium hydride (NaH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mecanismo De Acción

The mechanism of action of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone with key analogs, focusing on structural variations, physicochemical properties, and functional roles:

Key Research Findings

Electronic and Steric Effects: The pyrrolidine group in this compound provides a balance between steric bulk and hydrogen-bond donor capacity, making it superior to piperidine analogs in binding to ATP pockets of kinases . Morpholine-containing derivatives exhibit enhanced metabolic stability due to the oxygen atom’s electron-withdrawing effects, reducing susceptibility to cytochrome P450 oxidation .

Positional Isomerism: The 2'-pyrrolidinomethyl isomer (CAS: 898775-12-7) shows reduced inhibitory activity against EGFR kinase compared to the 3'-substituted analog, highlighting the importance of substituent positioning in target engagement .

Fluorination Impact :

- The 3,4,5-trifluoro substitution pattern increases the compound’s electronegativity, enhancing interactions with hydrophobic regions of proteins . This effect is consistent across all analogs in the table.

Solubility and logP :

- 4-Methylpiperazine derivatives (e.g., CAS: 898789-37-2) exhibit the highest aqueous solubility (logS ~-3.5) due to the basic nitrogen in piperazine, which facilitates protonation at physiological pH .

Actividad Biológica

3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS No. 898770-92-8) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).

- Introduction of Fluorine Atoms : Trifluoromethylation is performed using trifluoromethyl iodide (CF3I) in the presence of a catalyst.

- Attachment of the Pyrrolidine Ring : A nucleophilic substitution reaction introduces the pyrrolidine moiety using pyrrolidine and a base like sodium hydride under reflux conditions.

The presence of three fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl groups facilitate cellular penetration and interactions with intracellular targets. The pyrrolidine ring can form hydrogen bonds with active sites on enzymes, modulating their activity.

Enzyme Modulation

Research indicates that this compound may serve as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can selectively inhibit enzyme activities, which could lead to significant biological effects .

Case Studies

Medicinal Chemistry

Due to its unique structure and biological activity, this compound is being explored as a lead candidate in drug development targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to interact with biological systems makes it a subject of interest for further pharmacological studies .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials with unique properties. Its chemical structure allows for incorporation into polymers and coatings that require enhanced durability and chemical resistance .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| 3'-Pyrrolidinomethyl-3,4-difluorobenzophenone | Structure | Anticancer properties |

| 3'-Pyrrolidinomethyl-4,5-difluorobenzophenone | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.